
Rhotrimine; Sapilent; Surmontil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhotrimine is synthesized through a multi-step process involving the formation of the dibenzazepine ring system followed by the introduction of the propylamine side chain. The key steps include:
Cyclization: Formation of the dibenzazepine core.
Alkylation: Introduction of the propylamine side chain.
N-Methylation: Methylation of the amine group to form the final product.
Industrial Production Methods
Industrial production of Rhotrimine involves optimizing the synthetic route for large-scale manufacturing. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rhotrimine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Reduction of the dibenzazepine ring.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
N-Oxides: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Halogenated Compounds: Formed through substitution.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Trimipramine exhibits a unique pharmacological profile compared to other TCAs. It acts primarily as a weak monoamine reuptake inhibitor and possesses significant sedative properties. Its mechanism of action includes:
- Antihistaminic effects : Contributing to its sedative qualities.
- Antiserotonergic and antiadrenergic activities : Affecting serotonin and norepinephrine pathways.
- Weak antipsychotic effects : Useful in treating psychotic symptoms in certain disorders .
Clinical Applications
Trimipramine is primarily indicated for the treatment of:
- Major Depressive Disorder : Particularly effective where sedation is beneficial.
- Anxiety Disorders : Functions as an anxiolytic agent.
- Insomnia : Unlike many hypnotics, it does not suppress REM sleep, making it suitable for long-term use in sleep disorders .
Summary of Clinical Uses:
Condition | Application | Evidence Level |
---|---|---|
Major Depressive Disorder | First-line treatment | High |
Anxiety Disorders | Effective anxiolytic | Moderate |
Insomnia | Maintains sleep architecture | Moderate |
Psychotic Symptoms | Adjunctive treatment in delusional depression | Limited |
Case Studies and Research Findings
-
Depression and Type 2 Diabetes :
A study examined the outcomes of antidepressant treatment in patients with comorbid depression and type 2 diabetes. Results indicated that trimipramine improved depressive symptoms but highlighted the need for adherence support due to high rates of non-compliance among this population . -
Treatment of Insomnia :
A systematic review evaluated the effectiveness of trimipramine for insomnia. The findings suggested that trimipramine had a moderate effect size (SMD = 0.55) compared to placebo, indicating its potential as a treatment option for insomnia without altering normal sleep architecture . -
Polypharmacy in Mental Health :
Research has shown that patients on multiple medications often restart antidepressants like trimipramine after discontinuation, suggesting a relapse in depressive symptoms. This underscores the importance of monitoring and managing polypharmacy to optimize treatment outcomes .
Mecanismo De Acción
Rhotrimine exerts its effects by modulating neurotransmitter activity in the brain. It primarily acts as a weak inhibitor of norepinephrine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
Comparación Con Compuestos Similares
Similar Compounds
Imipramine: Another TCA with stronger monoamine reuptake inhibition.
Amitriptyline: Known for its potent sedative effects.
Nortriptyline: A metabolite of amitriptyline with similar properties.
Uniqueness
Rhotrimine is unique among TCAs due to its relatively weak monoamine reuptake inhibition, making it less likely to cause certain side effects associated with stronger TCAs. Its prominent sedative effects also make it particularly useful in treating insomnia and anxiety disorders .
Actividad Biológica
Rhotrimine, also known as trimipramine, is a tricyclic antidepressant (TCA) primarily used for treating depression and insomnia. It is marketed under various names, including Surmontil . This article examines the biological activity of Rhotrimine, focusing on its pharmacological effects, mechanisms of action, clinical applications, and side effects.
Trimipramine exhibits a unique pharmacological profile compared to other TCAs. It primarily functions as a monoamine reuptake inhibitor , affecting norepinephrine and serotonin levels in the central nervous system (CNS) without significantly inhibiting the monoamine oxidase system. Its action is characterized by:
- Antihistaminergic Activity : Contributes to sedation.
- Antiserotonergic and Antiadrenergic Effects : Modulates serotonin and norepinephrine pathways.
- Anticholinergic Properties : Results in various side effects such as dry mouth and blurred vision .
Pharmacokinetics
- Bioavailability : Approximately 41%.
- Protein Binding : 94.9%.
- Half-Life : 23–24 hours, allowing for once-daily dosing.
- Metabolism : Primarily hepatic with significant formation of active metabolites .
Clinical Applications
Trimipramine is indicated for:
- Major Depressive Disorder : Effective in alleviating symptoms of depression, particularly endogenous depression.
- Insomnia : Demonstrated efficacy in treating sleep disturbances, with a standardized mean difference (SMD) effect size of 0.55 against placebo for insomnia treatment after four weeks .
- Anxiety Disorders : Utilized for its anxiolytic properties.
Efficacy Studies
A systematic review highlighted that trimipramine's effectiveness in treating insomnia was comparable to other sedating antihistamines like doxepin and doxylamine, albeit with varying degrees of certainty regarding the evidence quality .
Table 1: Comparison of Effect Sizes for Insomnia Treatment
Drug | Effect Size (SMD) | 95% Confidence Interval | Evidence Certainty |
---|---|---|---|
Trimipramine | 0.55 | -0.11 to 1.21 | Very Low |
Doxepin | 0.30 | -0.05 to 0.64 | Very Low |
Doxylamine | 0.47 | 0.06 to 0.89 | Moderate |
Side Effects
Trimipramine is associated with several adverse effects due to its pharmacological actions:
- Common Side Effects :
-
Serious Adverse Reactions :
- Arrhythmias
- Severe CNS effects (e.g., confusion, hallucinations)
Case Studies
Several clinical studies have documented the efficacy and safety profile of trimipramine:
-
Case Study on Elderly Patients :
A comparative study involving elderly patients showed no significant differences in pharmacokinetics based on age or gender, indicating consistent therapeutic outcomes across demographics . -
Clinical Trials for Depression :
In trials comparing trimipramine with amitriptyline, it was found that trimipramine was equally effective for less severe depression but less effective in more severe cases compared to amitriptyline .
Propiedades
Fórmula molecular |
C24H30N2O4 |
---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
YDGHCKHAXOUQOS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.